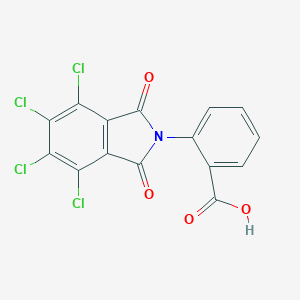

2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Description

2-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a halogenated isoindole-1,3-dione derivative characterized by a tetrachlorinated aromatic core fused to a phthalimide-like structure. This compound has been explored in medicinal chemistry, particularly as a protein kinase inhibitor, due to its structural resemblance to ATP-competitive molecules . Its molecular formula is C₁₅H₇Cl₄NO₄, with a molecular weight of 417.03 g/mol (calculated from evidence 12 and 16).

Properties

IUPAC Name |

2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H5Cl4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-4-2-1-3-5(6)15(23)24/h1-4H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRKUYXYRORCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5Cl4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of tetrachlorophthalic anhydride with an appropriate benzoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially dechlorinated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features which may contribute to biological activity. Research indicates potential applications in:

- Anticancer Agents : The tetrachloroisoindole structure is being studied for its ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Case Study : A study published in Journal of Medicinal Chemistry evaluated derivatives of isoindole compounds for their anticancer properties. The tetrachloro derivative exhibited significant cytotoxicity against several cancer cell lines .

Material Science

In material science, 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is being explored for:

- Polymer Additives : It can serve as a stabilizing agent in polymer formulations due to its chlorinated structure which enhances thermal stability and resistance to degradation. Research Findings : Investigations into the incorporation of this compound into polyvinyl chloride (PVC) formulations demonstrated improved thermal properties and reduced plasticizer loss .

Environmental Studies

The environmental implications of chlorinated compounds are significant. This compound's degradation products are being studied for their impact on ecosystems.

- Biodegradation Studies : Research is ongoing to assess how this compound degrades under various environmental conditions and its potential toxicity to aquatic life. Case Study : An environmental study highlighted the persistence of chlorinated dioxins in aquatic systems and their bioaccumulation effects on fish populations .

Data Tables

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Structural Analogues and Halogenation Effects

The tetrachlorinated isoindole-1,3-dione scaffold is part of a broader class of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3-diones (TIDs), where halogen atoms (Cl, Br, I) at the 4,5,6,7 positions modulate bioactivity. Key comparisons include:

Key Findings :

- Halogen size correlates with inhibitory potency : Tetraiodo derivatives exhibit the highest CK2 inhibition (IC₅₀ = 0.15 µM) due to enhanced hydrophobic interactions with Val53, Val66, and Phe113 in the ATP-binding pocket .

- Tetrachloro derivatives (e.g., the target compound) show reduced activity compared to tetraiodo analogues, likely due to weaker van der Waals interactions .

- Carboxylic acid substituents (e.g., benzoic acid vs. propanoic acid) influence binding orientation and hydrogen bonding with Lys68 and Trp176 .

Functional Group Modifications

Example 1: Replacement of the benzoic acid group with alkyl chains (e.g., 4-(methylthio)-2-(tetrachloro-isoindol-2-yl)butanoic acid, ):

- Molecular Formula: C₁₃H₉Cl₄NO₄S

Example 2 : Nitrate ester derivatives (e.g., compounds C1–C6 in ):

- Genotoxicity: Tetrachloro-isoindole derivatives with nitrate esters (e.g., C3: 3-(1,3-dioxo-isoindol-2-yl)benzyl nitrate) exhibit lower micronucleus frequencies (<6/1,000 cells) compared to hydroxyurea (33.7/1,000 cells), indicating improved safety profiles .

Selectivity Across Protein Kinases

The target compound and its analogues were tested against kinases DYRK1a, MSK1, GSK3, and CDK5 :

- Tetraiodo derivatives showed >100-fold selectivity for CK2 over other kinases .

- Tetrachloro derivatives (e.g., the target compound) demonstrated moderate selectivity, with off-target effects observed at higher concentrations .

Mechanism of Action

- ATP-competitive inhibition : Tetrahalogenated isoindole-diones bind to the ATP site of CK2, with Ki values ranging from 0.1 µM (tetraiodo) to >1 µM (tetrachloro) .

- Hydrogen bonding : The carboxylic acid group forms critical interactions with Lys68, while halogen atoms stabilize hydrophobic regions .

Biological Activity

2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as a derivative of tetrachloroisoindole and benzoic acid, has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₁₁Cl₄O₃

- Molecular Weight : 285.896 g/mol

- CAS Number : 117-08-8

- IUPAC Name : 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the tetrachloro and dioxo groups enhances its reactivity and potential to inhibit various enzymes and receptors involved in disease pathways. Studies suggest that it may modulate inflammatory responses and exhibit antimicrobial properties.

Antimicrobial Activity

Recent studies have shown that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. For instance:

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 2-(4,5,6,7-tetrachloro...) | Staphylococcus aureus | 8 |

| 2-(4,5,6,7-tetrachloro...) | Enterococcus faecium | 15 |

| 2-(4,5,6,7-tetrachloro...) | Bacillus subtilis | 9 |

These results indicate moderate antibacterial activity against Gram-positive bacteria .

Anti-inflammatory Activity

Research has highlighted the potential of this compound in modulating inflammatory pathways. Specifically, it has been shown to reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and decrease the secretion of pro-inflammatory cytokines such as TNF–α and IL–17. This suggests a role in therapeutic strategies for autoimmune disorders .

Study on Antimicrobial Effects

A study conducted on various synthesized compounds similar to 2-(4,5,6,7-tetrachloro...) demonstrated that it effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 25 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 50 |

This highlights the compound's effectiveness against common bacterial infections .

In Vivo Studies

In vivo assessments have indicated that compounds with similar structures can exhibit varying degrees of toxicity and efficacy. Notably, some derivatives showed low toxicity while retaining significant antimicrobial activity against Mycobacterium tuberculosis .

Q & A

Q. What are the recommended synthetic routes for 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, and what key intermediates are involved?

A common approach involves coupling tetrachlorophthalic anhydride derivatives with substituted benzoic acids. For example, a benzoylisothiocyanate intermediate can be generated by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane, followed by condensation with the target benzoic acid derivative under controlled conditions . Solvent choice (e.g., 1,4-dioxane) and stoichiometric ratios of reagents are critical to achieving yields >90%. Purification typically involves recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Elemental Analysis (CHN): Confirms stoichiometry and purity by comparing experimental vs. theoretical C, H, N, and Cl percentages .

- UV-Vis Spectroscopy: Identifies π→π* transitions in the isoindole and benzoic acid moieties, with absorbance peaks typically between 250–300 nm .

- FT-IR: Key peaks include C=O stretches (~1700 cm⁻¹ for dioxoisoindole and benzoic acid) and C-Cl stretches (~700 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability in aqueous vs. organic solvents?

Perform systematic solubility tests in solvents like DMSO, THF, and water using UV-Vis or HPLC to quantify dissolution. Stability studies should monitor degradation under varying pH (e.g., 2–12), temperature (4°C–60°C), and light exposure via periodic sampling and LC-MS analysis .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecological impacts?

Adopt a tiered approach:

Laboratory Studies: Measure hydrolysis rates, photodegradation (using simulated sunlight), and sorption coefficients (e.g., log Koc) in soil-water systems .

Ecotoxicology: Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity (LC50, EC50) and bioaccumulation potential .

Field Monitoring: Deploy passive samplers in contaminated sites to track long-term distribution in biotic/abiotic compartments .

Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

- Comparative Analysis: Replicate synthesis/purification protocols from conflicting studies to isolate variables (e.g., solvent polarity, crystallinity).

- Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize the compound’s reactivity as a building block for functionalized derivatives?

- Directed Functionalization: Introduce substituents via nucleophilic aromatic substitution (Cl replacement) or esterification of the benzoic acid group .

- Catalytic Methods: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the isoindole ring .

- Protection/Deprotection: Temporarily protect the benzoic acid moiety as a methyl ester to prevent side reactions during derivatization .

Q. How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?

- In Silico Screening: Perform molecular docking against target proteins (e.g., kinases) to predict binding affinity .

- Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., Cl → F, methyl groups) and test bioactivity in cell-based assays .

- Metabolic Stability: Use liver microsomes to assess cytochrome P450-mediated degradation and identify metabolically stable derivatives .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in toxicity studies?

- Nonlinear Regression: Fit data to log-logistic or probit models to estimate EC50 values.

- ANOVA with Post Hoc Tests: Compare treatment groups in multi-concentration experiments (e.g., Tukey’s HSD for significance) .

- Bayesian Hierarchical Models: Account for variability across biological replicates and experimental batches .

Q. How should researchers design experiments to study the compound’s photophysical properties?

- Time-Resolved Fluorescence: Measure excited-state lifetimes using time-correlated single-photon counting (TCSPC) .

- Quantum Yield Calculation: Compare fluorescence intensity to a standard (e.g., quinine sulfate) under matched optical densities .

- Solvatochromism Studies: Correlate emission shifts with solvent polarity parameters (e.g., ET(30)) to assess charge-transfer character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.